2-(4-chlorophenoxy)-N-[3-cyano-4,5-dimethyl-1-(pyridin-2-yl)-1H-pyrrol-2-yl]acetamide
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Overview
Description
2-(4-Chlorophenoxy)-N~1~-[3-cyano-4,5-dimethyl-1-(2-pyridyl)-1H-pyrrol-2-yl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a chlorophenoxy group, a cyano group, and a pyridyl-substituted pyrrole ring, making it a molecule of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N~1~-[3-cyano-4,5-dimethyl-1-(2-pyridyl)-1H-pyrrol-2-yl]acetamide typically involves multiple steps:
Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions to form 4-chlorophenoxyacetic acid.
Synthesis of the Pyrrole Derivative: The pyrrole ring is synthesized through a condensation reaction involving 2-acetylpyridine, malononitrile, and an appropriate aldehyde under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the chlorophenoxyacetic acid with the pyrrole derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated synthesis systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenoxy)-N~1~-[3-cyano-4,5-dimethyl-1-(2-pyridyl)-1H-pyrrol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
2-(4-Chlorophenoxy)-N~1~-[3-cyano-4,5-dimethyl-1-(2-pyridyl)-1H-pyrrol-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N~1~-[3-cyano-4,5-dimethyl-1-(2-pyridyl)-1H-pyrrol-2-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Chlorophenoxyacetic acid: A simpler analog with similar structural features but lacking the pyrrole and cyano groups.
2-(4-Chlorophenoxy)-N-(2-pyridyl)acetamide: Similar but without the cyano and dimethyl groups on the pyrrole ring.
Uniqueness
2-(4-Chlorophenoxy)-N~1~-[3-cyano-4,5-dimethyl-1-(2-pyridyl)-1H-pyrrol-2-yl]acetamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group and the pyridyl-substituted pyrrole ring distinguishes it from simpler analogs, potentially enhancing its utility in various applications.
Properties
Molecular Formula |
C20H17ClN4O2 |
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Molecular Weight |
380.8 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-cyano-4,5-dimethyl-1-pyridin-2-ylpyrrol-2-yl)acetamide |
InChI |
InChI=1S/C20H17ClN4O2/c1-13-14(2)25(18-5-3-4-10-23-18)20(17(13)11-22)24-19(26)12-27-16-8-6-15(21)7-9-16/h3-10H,12H2,1-2H3,(H,24,26) |
InChI Key |
WSFISYKXHORAHZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C(=C1C#N)NC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CC=N3)C |
Origin of Product |
United States |
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